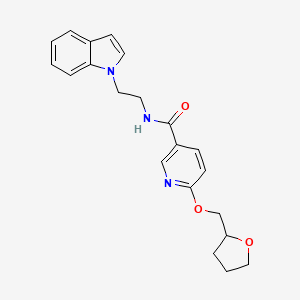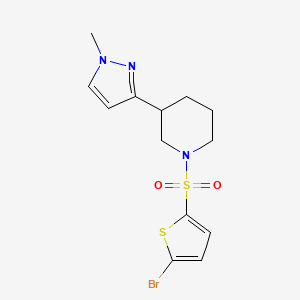
N-(2-(1H-indol-1-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-indol-1-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as THIQ, and it belongs to the class of indole-based compounds. The compound has a unique structure that makes it an interesting molecule for researchers to study. In
Applications De Recherche Scientifique
Molecular Structure Analysis
Studies such as those conducted by Cobo et al. (2008) focus on the structural analysis of nicotinamide derivatives, highlighting the significance of molecular conformation and electronic structure in determining the physical properties and reactivities of these compounds. Such analyses are crucial for understanding the chemical behavior and potential applications of nicotinamide derivatives in scientific research, particularly in material science and crystallography (Cobo, Glidewell, Low, & Orozco, 2008).
Biochemical Properties and Metabolic Roles
Nicotinamide derivatives play significant roles in biological systems, as evidenced by research on nicotinamide N-methyltransferase (NNMT). This enzyme's activity in metabolizing nicotinamide and structurally related compounds impacts various metabolic pathways, offering insights into the biochemical properties and potential therapeutic targets for diseases, including cancer and metabolic disorders (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).
Agricultural and Herbicidal Applications
The structural framework of nicotinamide is utilized in the development of herbicides, demonstrating the versatility of nicotinamide derivatives in agricultural sciences. Compounds derived from nicotinic acid have shown significant herbicidal activity, offering a pathway for the development of new, potentially more environmentally friendly herbicides (Yu et al., 2021).
Corrosion Inhibition
Research on nicotinamide derivatives has also extended into materials science, specifically in the study of corrosion inhibition. Nicotinamide derivatives have been identified as effective corrosion inhibitors for mild steel in acidic solutions, highlighting their potential application in protecting industrial materials and infrastructure (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Pharmacological Research
In pharmacological research, understanding the interaction and inhibition mechanisms of enzymes such as NNMT has significant implications for drug development, especially in cancer therapy. Structural and functional studies of NNMT provide insights into its role in cancer metabolism and offer a foundation for developing inhibitors with potential therapeutic applications (Peng et al., 2011).
Mécanisme D'action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the derivative.
Mode of Action
The interaction of indole derivatives with their targets often results in changes to cellular processes. The exact mode of action would depend on the specific derivative and its target .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on their specific structures. These properties influence the bioavailability of the compound .
Result of Action
The molecular and cellular effects of indole derivatives can include changes to cell signaling, gene expression, and metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .
Propriétés
IUPAC Name |
N-(2-indol-1-ylethyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(22-10-12-24-11-9-16-4-1-2-6-19(16)24)17-7-8-20(23-14-17)27-15-18-5-3-13-26-18/h1-2,4,6-9,11,14,18H,3,5,10,12-13,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWNQFBRHHIEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[5-(1-benzoylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(4-ethylphenyl)benzamide](/img/structure/B2972068.png)

![6-[1-(3-methoxybenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2972071.png)




![(Z)-methyl 2-(2-((3-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972077.png)